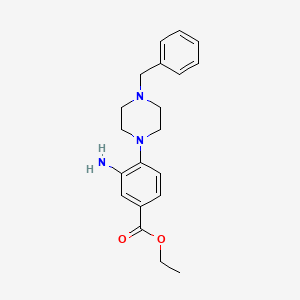

Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate

描述

DCLX069 is a selective inhibitor of protein arginine methyltransferase 1 (PRMT1) with an IC50 value of 17.9 µM . This compound is known for its ability to occupy the S-adenosylmethionine (SAM) binding pocket, thereby exerting its inhibitory effect . DCLX069 has shown efficacy in blocking cell proliferation in various cancer cell lines, including breast cancer, liver cancer, and acute myeloid leukemia .

准备方法

合成路线和反应条件: DCLX069的合成涉及多个步骤,包括关键中间体的形成及其后续反应,最终形成最终产物。详细的合成路线和反应条件通常是专有的,并且可能因制造商而异。一般方法涉及使用特定试剂和催化剂来实现所需的化学转化。

工业生产方法: DCLX069的工业生产遵循严格的协议,以确保高纯度和高产率。该过程涉及使用优化反应条件的大规模合成,随后进行纯化步骤,例如结晶或色谱法,以分离最终产物。 然后对化合物进行质量控制测试,以确认其身份和纯度,然后才能将其释放用于研究 .

化学反应分析

反应类型: DCLX069主要与蛋白精氨酸甲基转移酶1相互作用,导致其酶活性的抑制。在生物测定中使用的标准条件下,该化合物通常不会发生氧化、还原或取代反应。

常用试剂和条件: DCLX069活性中涉及的主要试剂是蛋白精氨酸甲基转移酶1。 该化合物以各种浓度使用,通常在12.5至100 µM之间,以达到所需的抑制作用 .

形成的主要产物: DCLX069与蛋白精氨酸甲基转移酶1相互作用形成的主要产物是受抑制的酶复合物。 这种相互作用有效地阻止了目标蛋白中精氨酸残基的甲基化,从而导致细胞过程的下游效应 .

科学研究应用

Medicinal Chemistry

Lead Compound Development

Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate serves as a lead compound for synthesizing new pharmaceuticals aimed at central nervous system disorders. Its structural characteristics enable it to interact with neurotransmitter receptors, making it a candidate for developing drugs to treat conditions such as anxiety, depression, and neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Receptor Interaction Studies

The compound's piperazine ring is known to facilitate binding to various receptors, including serotonin and dopamine receptors. Research indicates that derivatives of piperazine can act as antagonists or agonists at these targets, potentially leading to novel treatments for psychiatric disorders .

Biological Studies

Pharmacological Evaluation

In vitro studies have demonstrated that this compound exhibits significant biological activity. For instance, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease pathology. Compounds with similar structures have shown promise in reducing amyloid-beta aggregation, suggesting that this compound may contribute to neuroprotective strategies .

Multi-target Directed Ligands

This compound can be part of multi-target directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. Such compounds are particularly relevant in treating complex diseases where multiple pathways are involved, such as cancer and neurodegeneration .

Industrial Applications

Synthesis of Complex Organic Molecules

Beyond medicinal uses, this compound can be utilized in the synthesis of other complex organic molecules. Its reactivity allows it to serve as a building block in organic synthesis, potentially leading to the development of new materials or chemicals for industrial applications .

Case Studies and Research Findings

作用机制

DCLX069通过选择性抑制蛋白精氨酸甲基转移酶1发挥其作用。该化合物与酶的S-腺苷甲硫氨酸结合口袋结合,阻止甲基转移到目标蛋白中的精氨酸残基。 这种抑制导致精氨酸甲基化减少,进而影响涉及基因表达、信号转导和蛋白质-蛋白质相互作用的各种细胞途径 。 DCLX069的分子靶标包括组蛋白和其他参与染色质重塑和转录调控的蛋白 .

相似化合物的比较

DCLX069在其对蛋白精氨酸甲基转移酶1的选择性方面是独一无二的,对其他蛋白精氨酸甲基转移酶(如蛋白精氨酸甲基转移酶4和蛋白精氨酸甲基转移酶6)的活性最小 。这种选择性使其成为研究蛋白精氨酸甲基转移酶1在各种生物学过程中的特定作用的宝贵工具。

类似化合物:

DCLX078: 另一种选择性蛋白精氨酸甲基转移酶1抑制剂,具有类似的抑制活性和小分子抑制剂选择性特征.

SGC2085: 一种有效的和选择性的共激活因子相关精氨酸甲基转移酶1抑制剂,其IC50值为50 nM.

CARM1-IN-3: 一种选择性的共激活因子相关精氨酸甲基转移酶抑制剂,其IC50值为共激活因子相关精氨酸甲基转移酶的0.07 µM.

这些化合物具有相似的作用机制,但在选择性和效力特征方面有所不同,使其成为蛋白精氨酸甲基转移酶研究中比较研究的有用工具。

生物活性

Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 341.44 g/mol. The compound features a benzoate structure, which is crucial for its interaction with biological targets.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C20H25N3O2 |

| Molecular Weight | 341.44 g/mol |

| Functional Groups | Amine, Ester, Piperazine |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Aminomethylation : The starting material undergoes aminomethylation to introduce the piperazine moiety.

- Reduction : Reduction using lithium aluminum hydride is employed to modify functional groups.

- Alkylation : Final alkylation steps yield the desired compound with specific substituents.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity. For instance, studies have shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating potent activity compared to standard antibiotics .

Anti-inflammatory and Analgesic Effects

The compound has also demonstrated anti-inflammatory and analgesic properties. In experimental models, it has been shown to reduce inflammation markers and alleviate pain responses, making it a candidate for further investigation in pain management therapies .

The biological activity of this compound is thought to involve interaction with neurotransmitter receptors and modulation of biochemical pathways. Specifically, the piperazine ring may interact with sigma receptors, which are implicated in various physiological processes including pain perception and neuroprotection .

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various derivatives, this compound derivatives were tested against both Gram-positive and Gram-negative bacteria using the agar well diffusion method. Results showed that certain derivatives achieved inhibition zones comparable to or greater than those of standard antibiotics .

Research on Anti-inflammatory Activity

A separate investigation focused on the anti-inflammatory effects of this compound in animal models of inflammation. The results indicated significant reductions in edema and inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

属性

IUPAC Name |

ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-2-25-20(24)17-8-9-19(18(21)14-17)23-12-10-22(11-13-23)15-16-6-4-3-5-7-16/h3-9,14H,2,10-13,15,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITRCMIWRZBDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。